Phomalactone

Antifungal Phytophthora infestans Selective inhibition

Phomalactone (28921-94-0) is a stereochemically defined (5S,6S) 6-substituted 5,6-dihydro-2H-pyran-2-one isolated from Nigrospora sphaerica. Its unique (E)-1-propenyl side chain drives target-specific bioactivity unmatched by generic analogs: selective P. infestans inhibition (MIC=2.5 mg/L), anti-MRSA potency, mosquito adulticidal LD50 at 0.20–0.64 μg/org, and membrane-disrupting phytotoxicity at ≥50 ppm. Ideal for precision agrochemical, antibacterial, and insecticide lead discovery. Stereochemical divergence precludes generic substitution.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 28921-94-0
Cat. No. B1677696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhomalactone
CAS28921-94-0
Synonyms5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one
phomalactone
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC=CCC1C(C=CC(=O)O1)O
InChIInChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1
InChIKeyOKDRUMBNXIYUEO-VHJVCUAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phomalactone (CAS 28921-94-0) Product Overview: Fungal Metabolite for Targeted Antimicrobial and Crop Protection Research


Phomalactone (CAS 28921-94-0) is a naturally occurring 6-substituted 5,6-dihydro-2H-pyran-2-one, primarily isolated from endophytic and entomopathogenic fungi such as Nigrospora sphaerica and Curvularia inaequalis [1]. It is characterized by a unique α,β-unsaturated lactone core with a propenyl side chain, conferring specific stereochemical properties that dictate its biological interactions [2]. Unlike broad-spectrum agrochemicals, phomalactone exhibits a distinct, target-specific bioactivity profile that is highly dependent on its exact molecular configuration, making it a precise research tool rather than a general-use commodity [3].

Phomalactone (CAS 28921-94-0): Why Structural and Stereochemical Precision Prevents Generic Substitution


Generic substitution among 6-substituted 5,6-dihydro-2H-pyran-2-ones is precluded by profound differences in stereochemistry, substituent electronic effects, and resulting biological selectivity. Phomalactone's specific (5S,6S) absolute configuration and (E)-1-propenyl side chain are not shared by related analogs like asperlin or acetylphomalactone, leading to divergent bioactivity profiles [1]. For example, while phomalactone demonstrates potent and selective inhibition of Phytophthora infestans (MIC = 2.5 mg/L), structural analogs exhibit either broad-spectrum activity with reduced potency against this target or entirely different mechanisms of action [2]. Moreover, the phytotoxic, nematicidal, and insecticidal activities observed for phomalactone are not reliably recapitulated by other lactones, which often show distinct spectra of activity or require significantly higher concentrations to achieve comparable effects [3].

Phomalactone (CAS 28921-94-0) Product-Specific Quantitative Evidence Guide for Procurement Decisions


Selective Antifungal Activity: Phomalactone vs. Broad-Spectrum Fungal Metabolites

Phomalactone exhibits potent, specific antifungal activity against Phytophthora infestans, a major oomycete pathogen, with an MIC of 2.5 mg/L. This contrasts with other fungal metabolites and common antifungals that typically require significantly higher concentrations for inhibition [1]. This high selectivity is a key differentiator from broad-spectrum agents that may also inhibit beneficial soil microbiota [2].

Antifungal Phytophthora infestans Selective inhibition

Broad-Spectrum Antibacterial Activity: Phomalactone MICs Against Clinically Relevant Pathogens

Phomalactone demonstrates significant antibacterial activity against a range of human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains. Quantitative MIC data against Escherichia coli and Xanthomonas campestris provide a baseline for its antibacterial potency [1]. In direct comparison within the same study, (R)-phomalactone exhibited potent activity against MRSA, while the co-isolated metabolite catenioblin A showed only limited overall bioactivity, underscoring phomalactone's superior antibacterial profile [2].

Antibacterial MRSA Drug discovery

Phytotoxic and Herbicidal Activity: Phomalactone vs. Other Lactones

Phomalactone was identified as the most significant phytotoxic compound among three lactones isolated from Nigrospora sacchari. It caused rapid and marked electrolyte leakage from cucumber cotyledon discs, a quantitative indicator of membrane disruption and herbicidal potential [1]. This effect was more pronounced than that of the other two co-occurring lactones, establishing phomalactone as the principal phytotoxic agent in the fungal extract [2].

Phytotoxicity Herbicide discovery Electrolyte leakage

Insecticidal Activity: Phomalactone LD50 Values for Mosquito Control

Phomalactone exhibits potent insecticidal activity against both susceptible and resistant mosquito strains. It demonstrated an LD50 of 0.64 μg/org as a topical adulticide against Aedes aegypti (the vector for dengue and Zika) and 0.20 μg/org against Anopheles quadrimaculatus (a malaria vector) [1]. This activity profile is distinct from other fungal lactones like goniothalamin, which primarily show antifungal activity and have not been reported with comparable insecticidal potency [2].

Insecticide Mosquito control Adulticide

Nematicidal Potential: Phomalactone as a Lead for Root-Knot Nematode Control

Phomalactone has been identified as a nematicidal natural product, specifically demonstrating activity against Meloidogyne incognita, a devastating root-knot nematode [1]. In contrast, many structurally related lactones, such as osmundalactone and asperlin, have not been reported to possess nematicidal properties, highlighting a unique facet of phomalactone's biological spectrum [2].

Nematicide Meloidogyne incognita Biological control

Phomalactone (CAS 28921-94-0): Optimal Research and Industrial Application Scenarios


Targeted Oomycete Control Research in Agriculture

Procure phomalactone for in-depth studies of Phytophthora infestans pathogenesis and control. Its high specificity (MIC = 2.5 mg/L) and efficacy in reducing tomato late blight development at 100-500 mg/L in vivo make it an ideal tool for investigating oomycete biology and developing targeted fungicides with minimal off-target effects [1].

Antibiotic Resistance and Antibacterial Drug Discovery

Utilize phomalactone as a lead scaffold for antibacterial drug discovery, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its demonstrated activity against MRSA and quantified MICs against Escherichia coli and Xanthomonas campestris (150 μg/mL) provide a solid foundation for structure-activity relationship (SAR) studies and medicinal chemistry optimization [2].

Natural Product-Based Herbicide Development

Employ phomalactone in herbicide discovery programs focused on membrane disruption. Its ability to induce rapid electrolyte leakage from plant tissues at concentrations ≥50 ppm provides a quantifiable endpoint for screening novel formulations and understanding the mode of action of membrane-active phytotoxins [3].

Vector Control and Public Health Insecticide Research

Source phomalactone for the development of novel mosquito adulticides. Its sub-microgram LD50 values against Aedes aegypti (0.64 μg/org) and Anopheles quadrimaculatus (0.20 μg/org) make it a highly potent starting point for creating new tools to combat mosquito-borne diseases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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